
Gliocladic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gliocladic acid is a p-menthane monoterpenoid.
Gliocladic acid is a natural product found in Trichoderma virens with data available.
Applications De Recherche Scientifique
Antitumor Activity
Gliocladic acid, initially identified as a minor component in the fermentation broths of certain fungi, displays notable antitumor properties. Its molecular composition and structure have been detailed, contributing to its recognition as a significant compound in cancer research (Itoh, Takahashi, & Arai, 1982).
Antibacterial and Cytotoxic Properties
Research on the Australian termite nest-derived fungus Trichoderma virens revealed gliocladic acid along with its acetylated analogues. These compounds were evaluated for their antibacterial and cytotoxic properties, highlighting the potential of gliocladic acid in addressing bacterial infections and cancer (Jiao et al., 2019).
Antimicrobial Volatile Compounds
An endophytic Gliocladium species, isolated from Eucryphia cordifolia, produces a mixture of volatile organic compounds including gliocladic acid. These compounds exhibit lethal effects against certain plant pathogenic fungi, suggesting the role of gliocladic acid in plant protection and pest control (Stinson et al., 2003).
Bioactive Compounds Production
The biocontrol fungus Gliocladium virens is known for producing various secondary metabolites, including gliocladic acid. These compounds possess significant bioactivity, such as inhibiting the growth of harmful fungi and bacteria, demonstrating the potential of gliocladic acid in agricultural and environmental applications (Lumsden et al., 1992).
Peptide Synthesis and Iron Acquisition
Gliocladium virens, synonymous with Trichoderma virens, utilizes peptide metabolites like gliocladic acid for various functions, including iron acquisition. This indicates the role of gliocladic acid in microbial nutrient uptake and metabolism, which could be crucial in understanding microbial ecology and interactions (Wilhite, Lumsden, & Straney, 2001).
Propriétés
Nom du produit |
Gliocladic acid |
|---|---|
Formule moléculaire |
C14H22O4 |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
(E)-2-(hydroxymethyl)-3-[(1R,6R)-3-(hydroxymethyl)-6-propan-2-ylcyclohex-2-en-1-yl]prop-2-enoic acid |
InChI |
InChI=1S/C14H22O4/c1-9(2)13-4-3-10(7-15)5-11(13)6-12(8-16)14(17)18/h5-6,9,11,13,15-16H,3-4,7-8H2,1-2H3,(H,17,18)/b12-6+/t11-,13-/m1/s1 |
Clé InChI |
SLVSUVFUFJKMCV-URFGDBDFSA-N |
SMILES isomérique |
CC(C)[C@H]1CCC(=C[C@@H]1/C=C(\CO)/C(=O)O)CO |
SMILES canonique |
CC(C)C1CCC(=CC1C=C(CO)C(=O)O)CO |
Synonymes |
gliocladic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one](/img/structure/B1265252.png)
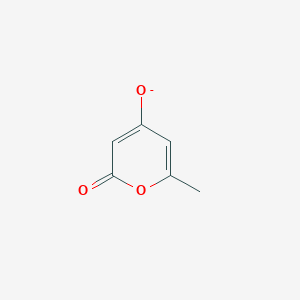
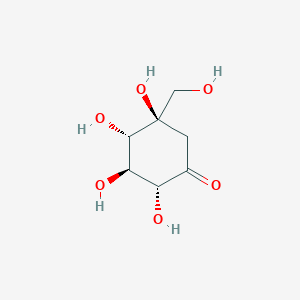
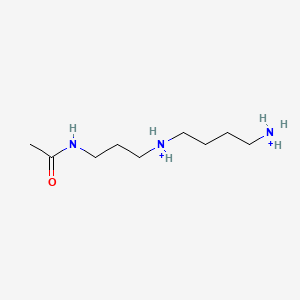
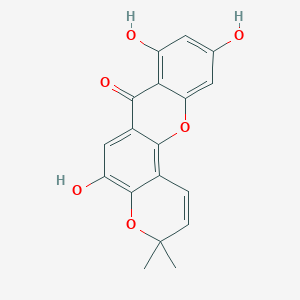
![[(E)-[(3-bromophenyl)(3-hydroxyphenyl)methylidene]amino]thiourea](/img/structure/B1265260.png)
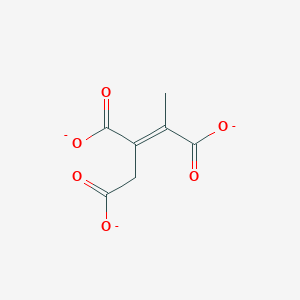
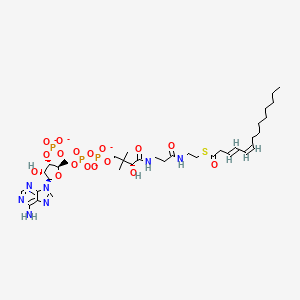
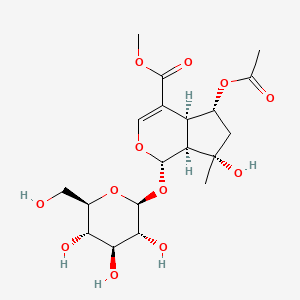
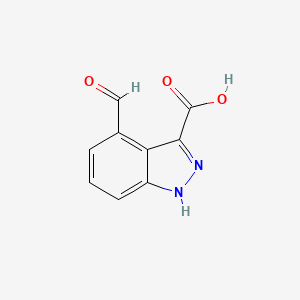
![4-[5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1265268.png)
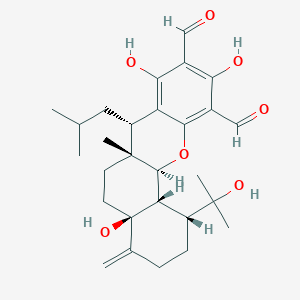
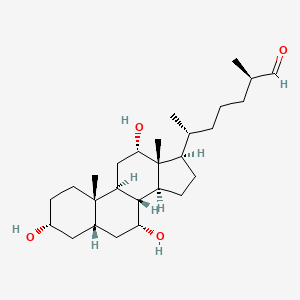
![1-(14-Methyl-pentadecanyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1265272.png)